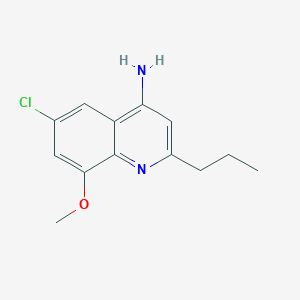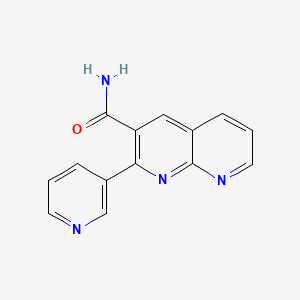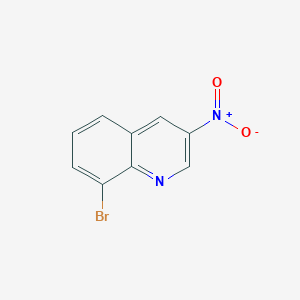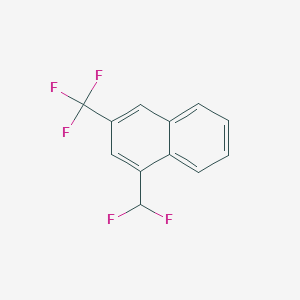
Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane: is an organosilicon compound with the molecular formula C11H16Cl2Si. This compound is characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a 1-chloro-3-phenylpropan-2-yl group. It is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane typically begins with 1-chloro-3-phenylpropan-2-ol and chlorodimethylsilane.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form the corresponding silanol and hydrochloric acid.
Oxidation: It can undergo oxidation reactions to form silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, amines.
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with appropriate solvents such as dichloromethane or tetrahydrofuran.
Major Products:
Silanols: Formed through hydrolysis or oxidation.
Siloxanes: Formed through condensation reactions of silanols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of various organosilicon compounds and as a protecting group for alcohols and amines.
Catalysis: Employed in catalytic processes involving silicon-based intermediates.
Biology and Medicine:
Drug Development: Investigated for potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Biocompatibility: Studied for its biocompatibility and potential use in medical devices and implants.
Industry:
Polymer Production: Used in the production of silicone polymers and resins.
Surface Modification: Applied in surface treatments to enhance the properties of materials such as glass, metals, and plastics.
Wirkmechanismus
Molecular Targets and Pathways:
Silicon-Carbon Bond Formation: The compound acts as a precursor in reactions that form silicon-carbon bonds, which are crucial in the synthesis of organosilicon compounds.
Protecting Group: Functions as a protecting group for functional groups such as alcohols and amines, preventing unwanted reactions during multi-step synthesis processes.
Vergleich Mit ähnlichen Verbindungen
Chlorodimethylsilane: Similar in structure but lacks the 1-chloro-3-phenylpropan-2-yl group.
Trimethylsilyl Chloride: Contains three methyl groups bonded to silicon instead of the 1-chloro-3-phenylpropan-2-yl group.
Phenyltrimethylsilane: Contains a phenyl group bonded to silicon along with three methyl groups.
Uniqueness:
Functional Group Diversity: The presence of both a phenyl group and a chlorinated alkyl group provides unique reactivity and versatility in organic synthesis.
Protecting Group Efficiency: Offers efficient protection for functional groups, making it valuable in complex synthetic routes.
Eigenschaften
Molekularformel |
C11H16Cl2Si |
|---|---|
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
chloro-(1-chloro-3-phenylpropan-2-yl)-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)11(9-12)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI-Schlüssel |
QXLIPFGHRUKEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C(CC1=CC=CC=C1)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)




![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)



![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)



![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)
